

Spectroscopic Data of Dichloralurea: A Technical Overview

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Compound of Interest

Compound Name: *Dichloralurea*

Cat. No.: *B1670478*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide aims to provide a comprehensive overview of the spectroscopic data for the compound Dichloralurea (CAS No. 116-52-9), with the IUPAC name N,N'-bis(2,2,2-trichloro-1-hydroxyethyl)urea. The chemical formula for Dichloralurea is $C_5H_6Cl_6N_2O_3$.

Despite extensive searches for experimental spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), specific, publicly available datasets for Dichloralurea are not readily accessible. While several chemical databases and suppliers list the compound, and some analytical certificates mention that the structure is confirmed by NMR, the actual spectral data is not provided.

This guide will, therefore, summarize the available information and provide predicted spectroscopic characteristics based on the known structure of Dichloralurea and data from related compounds.

Predicted Spectroscopic Data

Due to the absence of experimentally obtained spectra in publicly accessible databases, the following sections present predicted data based on the chemical structure of Dichloralurea.

Predicted 1H NMR Spectrum:

The proton NMR spectrum of Dichloralurea is expected to be relatively simple due to the symmetry of the molecule.

- **-CH-OH Proton:** A doublet is predicted for the proton on the carbon adjacent to the hydroxyl group and the trichloromethyl group. The coupling would arise from the adjacent N-H proton. The chemical shift is expected in the range of 5.0-6.0 ppm, deshielded by the adjacent oxygen and chlorine atoms.
- **-NH- Proton:** A broad singlet or a doublet is expected for the protons of the urea functional group, likely in the range of 6.0-8.0 ppm. The exact chemical shift and multiplicity would be highly dependent on the solvent, concentration, and temperature.
- **-OH Proton:** A broad singlet is anticipated for the hydroxyl protons. Its chemical shift would be highly variable and dependent on experimental conditions, but typically in the range of 2.0-5.0 ppm.

Predicted ^{13}C NMR Spectrum:

- **Carbonyl Carbon (C=O):** The carbonyl carbon of the urea moiety is expected to have a chemical shift in the range of 155-165 ppm.
- **-CH-OH Carbon:** The carbon atom bonded to the hydroxyl group and the trichloromethyl group is predicted to appear in the range of 80-90 ppm.
- **Trichloromethyl Carbon (-CCl₃):** The carbon of the trichloromethyl group is expected to have a chemical shift in the range of 95-105 ppm.

Table 1: Predicted NMR Data for Dichloralurea

Nucleus	Predicted Chemical Shift (ppm)	Predicted Multiplicity
¹ H	5.0 - 6.0	Doublet
¹ H	6.0 - 8.0	Broad Singlet/Doublet
¹ H	2.0 - 5.0	Broad Singlet
¹³ C	155 - 165	-
¹³ C	80 - 90	-
¹³ C	95 - 105	-

The IR spectrum of Dichloralurea is expected to show characteristic absorption bands for its functional groups.

Table 2: Predicted IR Absorption Bands for Dichloralurea

Functional Group	Predicted Wavenumber (cm ⁻¹)	Description
O-H Stretch	3200 - 3600 (broad)	Hydroxyl group
N-H Stretch	3100 - 3500 (medium)	Urea N-H bonds
C=O Stretch	1630 - 1680 (strong)	Urea carbonyl group
N-H Bend	1550 - 1640 (medium)	Amide II band
C-N Stretch	1200 - 1400 (medium)	Urea C-N bonds
C-O Stretch	1000 - 1200 (strong)	Hydroxyl C-O bond
C-Cl Stretch	600 - 800 (strong)	Trichloromethyl

The mass spectrum of Dichloralurea would be expected to show the molecular ion peak and characteristic fragmentation patterns.

- Molecular Ion (M⁺): The molecular weight of Dichloralurea is 354.83 g/mol. The mass spectrum should show a cluster of peaks for the molecular ion due to the presence of

multiple chlorine isotopes (^{35}Cl and ^{37}Cl).

- **Fragmentation:** Key fragmentation pathways would likely involve the loss of water (H_2O), cleavage of the C-C bond between the chiral center and the trichloromethyl group, and fragmentation of the urea backbone.

Experimental Protocols

While specific experimental data for Dichloralurea is not available, the following are general methodologies for acquiring the spectroscopic data discussed.

A sample of Dichloralurea would be dissolved in a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3). ^1H and ^{13}C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

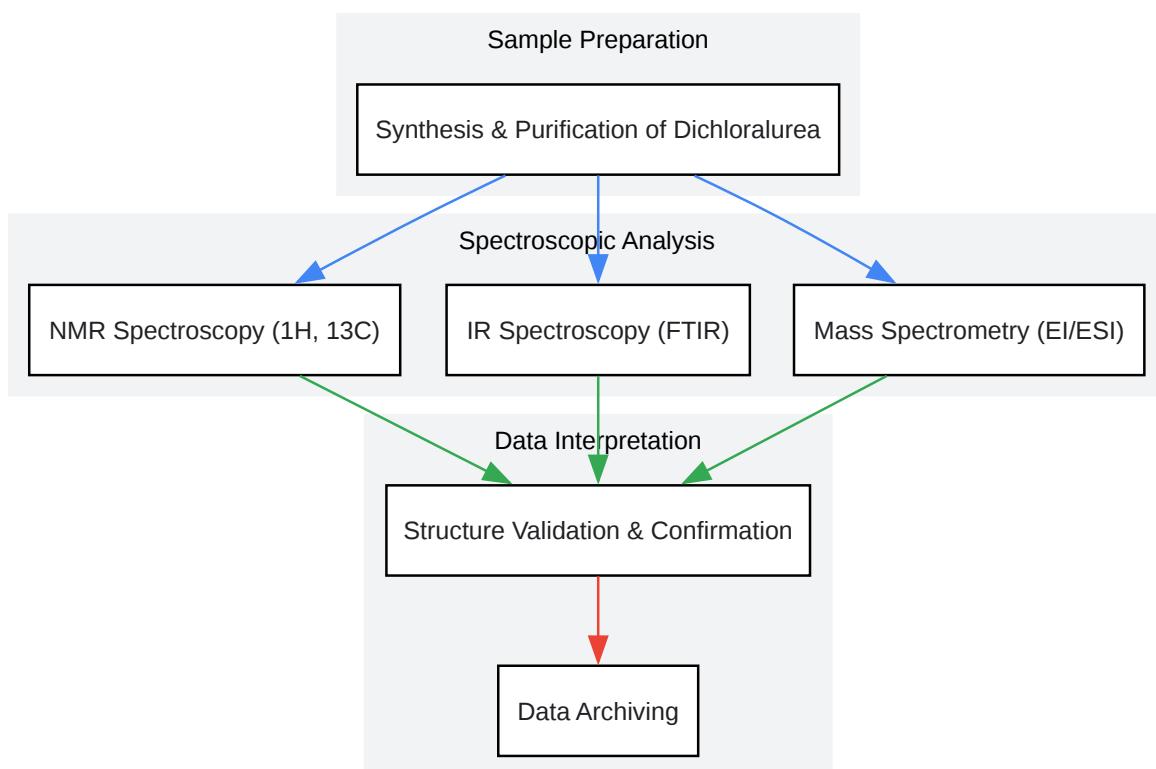
An IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Mass spectra could be acquired using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) would be beneficial for confirming the elemental composition of the parent ion and its fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a compound like Dichloralurea.

Figure 1. General Workflow for Spectroscopic Analysis

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Caption: Figure 1. General Workflow for Spectroscopic Analysis

In conclusion, while experimental spectroscopic data for Dichloralurea is not readily available in the public domain, this guide provides a summary of the expected spectral characteristics based on its chemical structure. The provided workflow illustrates the standard process for such a chemical analysis. Further research to locate or experimentally generate and publish this data would be of significant value to the scientific community.

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